4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane
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Overview
Description
4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane is an organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an octane chain, with a 2-methylpropyl substituent. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux in benzene, with azeotropic removal of water . The resulting intermediate is then subjected to further reactions to form the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic structure into more linear or branched compounds.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to halogenated derivatives or other functionalized compounds.
Scientific Research Applications
4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve spirocyclic structures.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism by which 4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
4,7-Diazaspiro[2.5]octane: This compound features a similar spirocyclic structure but with nitrogen atoms in the ring, leading to different chemical properties and reactivity.
6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane: Another spirocyclic compound with a similar core structure but different substituents, affecting its reactivity and applications.
Uniqueness
4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane is unique due to its specific substituent and spirocyclic structure, which confer distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the synthesis of complex molecules and the study of spirocyclic chemistry.
Properties
IUPAC Name |
4-(2-methylpropyl)-1,6-dioxaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-9-6-11-4-3-10(9)7-12-10/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPPVLFQUGOQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCC12CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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